N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
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Description
N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a useful research compound. Its molecular formula is C23H25N7O3 and its molecular weight is 447.499. The purity is usually 95%.
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Biological Activity
N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a complex chemical compound with significant potential in biological applications. Its unique structural features, including a cyanopyrazine group and a piperidine ring, make it a valuable candidate in drug discovery and therapeutic development.
Chemical Structure and Properties
The compound can be represented by the following chemical formula:
This formula indicates the presence of various functional groups that contribute to its biological activity. The structural characteristics include:
- Cyanopyrazine moiety : This feature is known for its interactions with biological targets.
- Piperidine ring : Often associated with pharmacological activity.
- Oxalamide linkage : This component may enhance binding affinity to target proteins.
Synthesis and Preparation
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Reaction of 3-cyanopyrazine with piperidine derivatives : This step forms the core structure.
- Formation of oxalamide linkage : This is achieved through coupling reactions under controlled conditions to ensure high yield and purity.
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential as a therapeutic agent.
The mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes or receptors, modulating their activity. This modulation can lead to various biological effects, including:
- Inhibition of specific kinases : Related to cancer treatment, particularly targeting Checkpoint Kinase 1 (CHK1).
- Modulation of immune responses : Potentially beneficial in autoimmune diseases by affecting T-cell differentiation.
Case Studies and Research Findings
Several studies have highlighted the therapeutic implications of this compound:
- CHK1 Inhibition : Research indicates that compounds with similar structures exhibit significant inhibitory effects on CHK1, which is crucial for cancer cell cycle regulation. The incorporation of the cyanopyrazine group enhances this activity, making it a candidate for further development in oncology therapies .
- Autoimmune Disease Models : In vivo studies demonstrated that derivatives of this compound can effectively modulate immune responses in mouse models of autoimmune diseases, suggesting potential therapeutic applications .
Comparative Analysis
To better understand its efficacy and uniqueness, a comparison with structurally similar compounds is beneficial:
Compound Name | Target Activity | Notable Features |
---|---|---|
Compound A | CHK1 Inhibition | Lacks cyanopyrazine group |
Compound B | Immune Modulation | Similar piperidine structure |
N1...oxalamide | CHK1 Inhibition & Immune Modulation | Unique combination of functional groups leading to enhanced activity |
Properties
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O3/c24-14-19-21(26-9-8-25-19)29-11-6-16(7-12-29)15-27-22(32)23(33)28-17-3-1-4-18(13-17)30-10-2-5-20(30)31/h1,3-4,8-9,13,16H,2,5-7,10-12,15H2,(H,27,32)(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJGHNHIICHKKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3CCN(CC3)C4=NC=CN=C4C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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